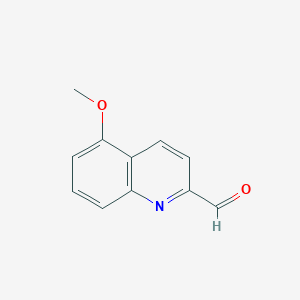![molecular formula C19H16O2 B13976720 1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone CAS No. 273926-69-5](/img/structure/B13976720.png)
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone is an organic compound with the molecular formula C17H14O. It is also known as benzyl 1-naphthyl ether. This compound is characterized by a naphthalene ring substituted with a phenylmethoxy group and an ethanone group. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form benzyl 1-naphthyl ether. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield this compound .
Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylmethoxy and ethanone groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone can be compared with similar compounds such as benzyl 2-naphthyl ether and benzyl 1-naphthyl ketone. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Benzyl 2-naphthyl ether
- Benzyl 1-naphthyl ketone
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Properties
CAS No. |
273926-69-5 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(1-phenylmethoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H16O2/c1-14(20)17-12-11-16-9-5-6-10-18(16)19(17)21-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
YHADWWXGYWFFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


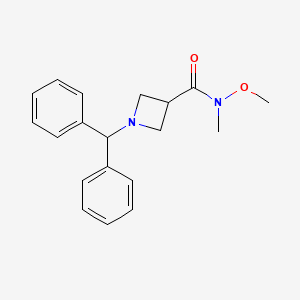
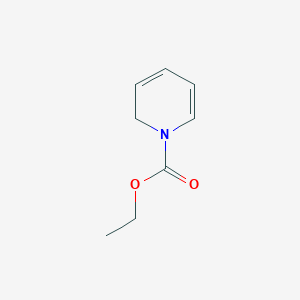
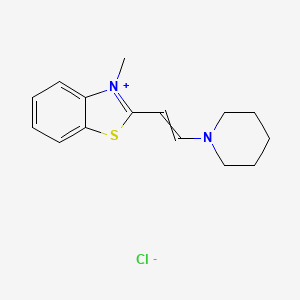
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
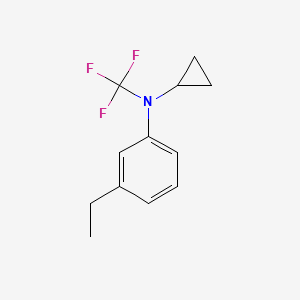
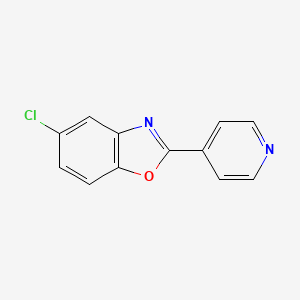


![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)

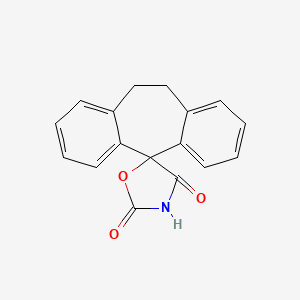
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
